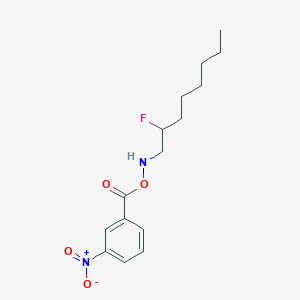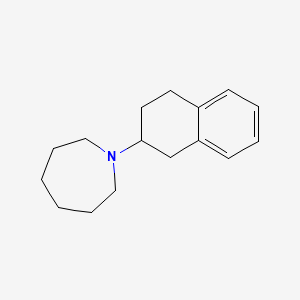
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and a tetrahydronaphthalenyl group, which is a partially hydrogenated naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring, followed by subsequent functionalization and cyclization to form the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Solvents and reagents used in the process are chosen based on their ability to promote the desired reactions while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine: This compound has a similar structure but contains a six-membered pyridine ring instead of an azepine ring.
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-piperidine: This compound features a piperidine ring, which is also a six-membered ring but with different chemical properties.
The uniqueness of this compound lies in its seven-membered azepine ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts.
Propiedades
Número CAS |
23853-47-6 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)azepane |
InChI |
InChI=1S/C16H23N/c1-2-6-12-17(11-5-1)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,16H,1-2,5-6,9-13H2 |
Clave InChI |
NGYPTABXXSQOAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
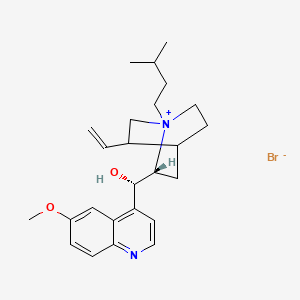
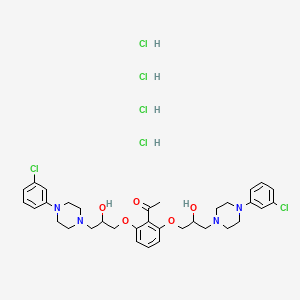
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
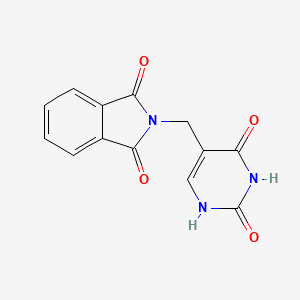

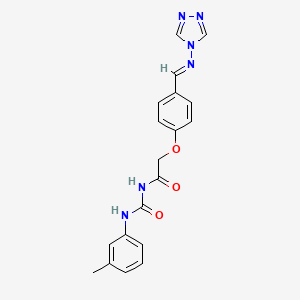
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)

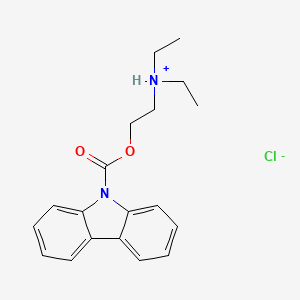
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
